alpha-Hydroxyalprazolam

Catalog No.
S591100
CAS No.
37115-43-8
M.F
C17H13ClN4O
M. Wt
324.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Hydroxyalprazolam

CAS Number

37115-43-8

Product Name

alpha-Hydroxyalprazolam

IUPAC Name

(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methanol

Molecular Formula

C17H13ClN4O

Molecular Weight

324.8 g/mol

InChI

InChI=1S/C17H13ClN4O/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)19-9-15-20-21-16(10-23)22(14)15/h1-8,23H,9-10H2

InChI Key

ZURUZYHEEMDQBU-UHFFFAOYSA-N

SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO

Synonyms

alpha-hydroxyalprazolam

Canonical SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO

As a Metabolite:

Alpha-hydroxyalprazolam is primarily studied and recognized as a metabolite of two distinct drugs:

  • Alprazolam: This widely prescribed medication, commonly known by the brand name Xanax, belongs to the benzodiazepine class used to treat anxiety and panic disorders . When the body metabolizes alprazolam, alpha-hydroxyalprazolam is one of the primary byproducts .
  • Adinazolam: This benzodiazepine derivative, marketed under the brand name Deracyn, possessed anxiolytic, anticonvulsant, sedative, and antidepressant properties . Similar to alprazolam, alpha-hydroxyalprazolam is also formed as a metabolite during the body's breakdown of adinazolam .

Analytical Applications:

Due to its presence as a metabolite, alpha-hydroxyalprazolam plays a role in various analytical applications within scientific research:

  • Forensic Toxicology: Identifying and quantifying the presence of alprazolam or adinazolam in biological samples, such as urine, can be achieved by detecting alpha-hydroxyalprazolam. This is crucial in forensic settings to investigate potential drug use or misuse .
  • Pharmacokinetic Studies: Researchers studying the absorption, distribution, metabolism, and excretion (ADME) of alprazolam or adinazolam can measure alpha-hydroxyalprazolam levels to understand the drug's pathway within the body .

Limited Pharmacological Research:

It's important to note that while alpha-hydroxyalprazolam is a metabolite, there is limited research on its independent pharmacological effects. Some studies suggest it possesses weak to moderate anxiolytic activity, but further investigation is needed to confirm its specific properties and potential therapeutic applications .

  • Origin: Alpha-hydroxyalprazolam is formed in the body during the breakdown of alprazolam and adinazolam by the liver enzymes [].
  • Significance in Research: While not a medication itself, alpha-hydroxyalprazolam is an important research subject for understanding the metabolism of benzodiazepines. Studying its formation and excretion helps determine the duration of action and potential side effects of the parent drugs [].

Molecular Structure Analysis

  • Key features: Alpha-hydroxyalprazolam possesses a triazolobenzodiazepine structure, similar to its parent drugs. This structure includes a fused benzene ring, a diazepine ring with three nitrogen atoms, and a triazole ring containing two nitrogen atoms and one carbon [].
  • Notable aspects: The key difference between alpha-hydroxyalprazolam and alprazolam lies in the presence of a hydroxyl group (OH) attached to the alpha carbon of the alprazolam molecule []. This modification affects its binding properties and pharmacological activity.

Chemical Reactions Analysis

  • Synthesis: Alpha-hydroxyalprazolam is not directly synthesized but is formed through the metabolic breakdown of alprazolam and adinazolam in the liver. The specific enzymatic reactions involved are not yet fully elucidated [].
  • Decomposition: Information on the specific decomposition pathways of alpha-hydroxyalprazolam is limited. However, it is likely to undergo further breakdown in the body to simpler molecules eventually excreted through urine or feces.
  • Other relevant reactions: No data available on other relevant chemical reactions specific to alpha-hydroxyalprazolam.

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of alpha-hydroxyalprazolam is scarce. However, based on its structure and its relation to alprazolam, it is expected to be a white crystalline solid with low water solubility and good solubility in organic solvents like ethanol or chloroform [].

Unlike its parent drugs, alprazolam and adinazolam, which bind to the GABA<sub>A</sub> receptor to produce their anxiolytic effects, alpha-hydroxyalprazolam has a lower binding affinity for this receptor []. Therefore, it is not believed to have a significant direct pharmacological effect.

As alpha-hydroxyalprazolam is a metabolite and not a medication, specific safety data is limited. However, considering its origin from alprazolam and adinazolam, it's crucial to handle the parent drugs with caution due to their potential for dependence, abuse, and overdose [].

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

324.0777887 g/mol

Monoisotopic Mass

324.0777887 g/mol

Heavy Atom Count

23

UNII

V7J2Z5Y50U

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

37115-43-8

Dates

Modify: 2023-08-15
1.Greenblatt, D.J., and Wright, C.E. Clinical pharmacokinetics of alprazolam. Therapeutic implications. Clin. Pharmacokinet. 24(6), 453-471 (1993).

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